Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
CAS No.: 13564-70-0
Cat. No.: VC2804883
Molecular Formula: C21H40N2O5
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13564-70-0 |
|---|---|
| Molecular Formula | C21H40N2O5 |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.1/s1 |
| Standard InChI Key | BBZZIJOSFVOUGF-BCBTXJGPSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
| SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Structural Properties
Chemical Identification Parameters
The compound is uniquely identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 13564-70-0 |
| Molecular Formula | C21H40N2O5 |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.1/s1 |
| Standard InChIKey | BBZZIJOSFVOUGF-BCBTXJGPSA-N |
| Isomeric SMILES | CC@HO.C1CCC(CC1)NC2CCCCC2 |
The compound is also referred to as Boc-L-Threonine DCHA in research and commercial contexts .
Structural Characteristics
Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate consists of two principal components:
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The amino acid derivative: N-tert-butoxycarbonyl-L-threonine, featuring the amino acid threonine with a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino position.
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The counterion: Dicyclohexylamine, which forms a salt with the carboxylic acid function of the protected amino acid.
The stereochemistry at positions 2 and 3 is critical, with the (2S,3R) configuration corresponding to the natural L-threonine. This distinguishes it from the (2S,3S) configuration found in allo-threonine derivatives .
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during peptide synthesis while remaining stable under basic conditions and removable under specific acidic conditions .
Physical and Chemical Properties
Physical Characteristics
Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically appears as a white to off-white crystalline solid. Its salt form provides enhanced stability and improved handling characteristics compared to the free acid form of N-tert-butoxycarbonyl-L-threonine.
Solubility Profile
While specific solubility data is limited in the available research, compounds of this nature typically exhibit:
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Limited solubility in water
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Good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol
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Moderate solubility in chloroform and dichloromethane
Solvent selection for preparing stock solutions should consider these solubility characteristics to ensure complete dissolution and stability .
Stability Considerations
The stability of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is influenced by several factors:
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Temperature: Generally more stable at lower temperatures
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pH: Stable under neutral to basic conditions; the Boc group is susceptible to cleavage under acidic conditions
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Light exposure: Should be protected from excessive light
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Moisture: Should be stored in a dry environment
For storage of the solid compound, a temperature of 2-8°C is recommended to maintain long-term stability .
Synthesis and Production Methods
General Synthetic Approach
The synthesis of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves a two-stage process:
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Protection of L-threonine with a tert-butoxycarbonyl (Boc) group
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Salt formation with dicyclohexylamine
Based on patent information for related compounds, the Boc protection stage can be efficiently performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base such as triethylamine .
Optimized Synthetic Protocol
An optimized protocol for the synthesis of Boc-protected amino acids, which can be adapted for this compound, involves:
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Reaction of L-threonine with di-tert-butyl dicarbonate in a mixed solvent system of acetone and water
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Use of triethylamine (1.5-2 equivalents) as the base catalyst
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Temperature control between 0-40°C with reaction times of 0.5-4 hours
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Isolation of the Boc-protected amino acid through acidification and extraction
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Salt formation with dicyclohexylamine in a suitable organic solvent
This approach offers advantages including high yields, operational simplicity, minimal environmental impact, and good product homogeneity .
Purification Methods
The purification of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves:
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Extraction with ethyl acetate after acidification of the initial reaction mixture
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Washing with brine solutions to remove water-soluble impurities
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Drying over anhydrous sodium sulfate
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Crystallization from a mixture of ethyl acetate and petroleum ether (typically in a 1:2 volume ratio)
These methods ensure high purity of the final product while maintaining its stereochemical integrity .
Applications in Research and Development
Role in Peptide Synthesis
The primary application of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is in peptide synthesis, where it serves as a protected building block for incorporating threonine residues into peptide chains. The Boc protecting group prevents unwanted reactions at the amino function during coupling reactions, while the dicyclohexylamine salt form provides:
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Enhanced stability of the protected amino acid
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Improved crystallinity for easier handling and storage
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Better solubility characteristics in certain organic solvents used in peptide synthesis
This compound is particularly valuable in solid-phase peptide synthesis and solution-phase peptide coupling strategies.
Analytical Considerations
Quality Control Parameters
Quality control for Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves assessment of:
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Chemical purity (typically >95%)
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Stereochemical purity (enantiomeric and diastereomeric purity)
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Absence of significant impurities
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Spectral characteristics matching reference standards
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Specific optical rotation within established ranges
These parameters ensure the compound's suitability for research applications, particularly in peptide synthesis where impurities can significantly impact coupling efficiency and product quality .
| Amount of Compound | Volume Required for Different Concentrations (mL) |
|---|---|
| 1 mM | |
| 1 mg | 2.4966 |
| 5 mg | 12.4828 |
| 10 mg | 24.9657 |
This table shows the volume of solvent (in milliliters) needed to achieve the desired concentration with a specific amount of compound .
Comparison with Related Compounds
Structural Analogues
Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate can be compared with several structural analogues:
| Compound | Configuration | Key Differences |
|---|---|---|
| Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | (2S,3S) | Different stereochemistry at position 3 (allo-threonine derivative) |
| N-Boc-L-threonine | N/A | Free acid form rather than dicyclohexylamine salt |
| N-Boc-L-threonine methyl ester | N/A | Methyl ester rather than dicyclohexylamine salt |
These structural variations result in different physical properties, solubility characteristics, and potentially different behaviors in synthetic applications .
Protection Strategies
Different protection strategies for threonine can be compared:
| Protection Strategy | Advantages | Limitations |
|---|---|---|
| Boc (tert-butoxycarbonyl) | Stable to bases and nucleophiles, removable with acid | Sensitive to strong acids, may require orthogonal protection |
| Fmoc (9-fluorenylmethoxycarbonyl) | Stable to acids, removable with base | Sensitive to bases, more expensive |
| Cbz (benzyloxycarbonyl) | Stable to acids and bases, removable by hydrogenolysis | Requires special deprotection conditions |
The choice of protection strategy depends on the specific requirements of the synthetic scheme and compatibility with other protecting groups in the molecule .
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